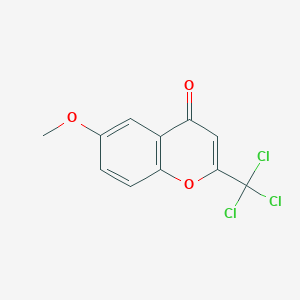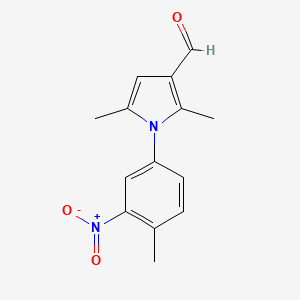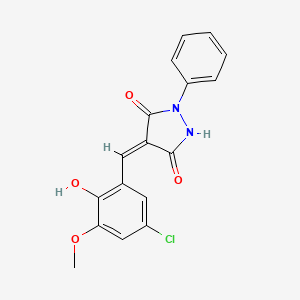
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess a wide range of biological activities.
科学的研究の応用
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been found to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Additionally, this compound has been shown to protect against oxidative stress and prevent bacterial growth.
作用機序
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway and the inhibition of the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant molecule, in cells. This compound has also been found to decrease the levels of reactive oxygen species and lipid peroxidation products in cells. In animal models, this compound has been shown to reduce inflammation, oxidative stress, and tissue damage. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
実験室実験の利点と制限
4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been found to be stable in various solvents and can be easily dissolved in water, ethanol, and DMSO. This compound has also been found to be non-toxic at concentrations used in lab experiments. However, this compound has some limitations. It has been found to be photosensitive and can degrade in the presence of light. This compound has also been found to have low solubility in some solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the development of new synthetic methods for this compound and its analogs can lead to the discovery of more potent and selective compounds. Finally, the use of this compound in combination with other drugs or therapies can enhance its therapeutic efficacy and reduce side effects.
合成法
The synthesis of 4-(2-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-fluorobenzaldehyde and 2-ethoxybenzaldehyde with 2-amino-5-fluorophenol in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized with triethylamine and chloroacetyl chloride to produce this compound. The overall yield of this synthesis method is approximately 32%.
特性
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-22-16-10-6-3-7-12(16)11-15-18(21)23-17(20-15)13-8-4-5-9-14(13)19/h3-11H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFLOIFFVXOPLH-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)




![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)